molecular formula C22H21N5O2 B14105627 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B14105627
M. Wt: 387.4 g/mol
InChI Key: HVHKTPZDECSLAF-UHFFFAOYSA-N
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Description

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazines This compound is characterized by its unique structure, which includes a pyrazolo[1,5-d][1,2,4]triazine core, substituted with an ethylphenyl group and a methylphenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide typically involves a multi-step process. The initial step often includes the formation of the pyrazolo[1,5-d][1,2,4]triazine core through a cyclization reaction. This is followed by the introduction of the ethylphenyl and methylphenylacetamide groups via substitution reactions. Common reagents used in these reactions include hydrazine derivatives, ethylphenyl ketones, and acetic anhydride. The reaction conditions usually involve elevated temperatures and the use of catalysts such as Lewis acids to facilitate the cyclization and substitution steps.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or amines are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

    Substitution: Halogenating agents like thionyl chloride or amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced pyrazolo[1,5-d][1,2,4]triazine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide has been explored for various scientific research applications:

    Medicinal Chemistry: The compound has shown potential as a lead molecule for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound has been used in studies investigating enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In the context of medicinal chemistry, this inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-ethylphenyl)acetamide
  • 2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide

Uniqueness

Compared to similar compounds, 2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-methylphenyl)acetamide exhibits unique properties due to the specific arrangement of its substituents. This unique structure can result in distinct biological activities and physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C22H21N5O2/c1-3-16-7-9-17(10-8-16)19-12-20-22(29)26(23-14-27(20)25-19)13-21(28)24-18-6-4-5-15(2)11-18/h4-12,14H,3,13H2,1-2H3,(H,24,28)

InChI Key

HVHKTPZDECSLAF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC(=C4)C

Origin of Product

United States

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